3-Fluorobenzoate

Medicinal Chemistry Physicochemical Profiling Formulation Science

Select 3-Fluorobenzoate (CAS 2365-28-8) for its unique meta-fluorine profile, which provides a pKa of 3.86 and an intermediate acyl migration rate—critical for balancing solubility and metabolic stability in drug discovery. Its distinct 19F NMR shift (-118.0 ppm) guarantees unambiguous QC identity confirmation. Avoid isomer substitution to prevent divergent synthesis outcomes. Commercially supplied as the sodium salt.

Molecular Formula C7H4FO2-
Molecular Weight 139.1 g/mol
CAS No. 2365-28-8
Cat. No. B1230327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluorobenzoate
CAS2365-28-8
Synonyms3-fluorobenzoate
3-fluorobenzoic acid
3-fluorobenzoic acid, cobalt (+2) salt
3-fluorobenzoic acid, copper (+2) salt, trihydrate
meta-fluorobenzoic acid
Molecular FormulaC7H4FO2-
Molecular Weight139.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C(=O)[O-]
InChIInChI=1S/C7H5FO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10)/p-1
InChIKeyMXNBDFWNYRNIBH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluorobenzoate (CAS 2365-28-8) for Pharmaceutical R&D: A Positional Isomer with Differentiated Physicochemical and Biological Handling


3-Fluorobenzoate (CAS 2365-28-8) is the conjugate base of 3-fluorobenzoic acid, a monofluorinated aromatic carboxylic acid [1]. It belongs to the fluorobenzoate class, distinguished by the meta-substitution of a fluorine atom on the benzene ring [2]. As a versatile building block, it is utilized in the synthesis of pharmaceuticals and agrochemicals, where the strategic placement of fluorine modulates molecular properties [3].

Why Fluorobenzoate Isomers Are Not Interchangeable: The Meta-Substitution Distinction for 3-Fluorobenzoate


The position of the fluorine substituent on the aromatic ring (ortho, meta, or para) profoundly impacts a molecule's electronic distribution, acidity, and steric profile. This leads to significant, quantifiable differences in reactivity, biological recognition, and metabolic fate [1]. Consequently, substituting one fluorobenzoate isomer for another in a synthetic pathway or biological assay is not chemically or functionally equivalent and will lead to divergent outcomes. The following evidence demonstrates why 3-fluorobenzoate (meta) possesses a unique profile compared to its 2- (ortho) and 4- (para) isomers [2].

3-Fluorobenzoate (CAS 2365-28-8): A Quantitative Comparative Evidence Guide Against Positional Isomers


3-Fluorobenzoate Exhibits Intermediate Acidity, a Key Determinant in Salt Formation and Reactivity

The acidity (pKa) of 3-fluorobenzoic acid is precisely positioned between its 2- and 4-fluoro isomers. This intermediate value dictates its ionization state at physiological pH and its propensity for salt formation, directly impacting solubility and reactivity. [1]

Medicinal Chemistry Physicochemical Profiling Formulation Science

3-Fluorobenzoate's Distinct Acyl Migration Rate Impacts Conjugate Stability in Drug Metabolism

The rate of acyl migration for beta-1-O-acyl glucuronides, a key Phase II metabolite, is highly dependent on the fluorine substitution pattern. The 3-fluoro isomer exhibits an intermediate migration rate, suggesting a distinct reactivity and potential for covalent adduct formation compared to its 2- and 4-fluoro counterparts. [1]

Drug Metabolism Pharmacokinetics Toxicology

3-Fluorobenzoate's Unique NMR Chemical Shift Enables Precise Analytical Quantification in Complex Mixtures

The 19F NMR chemical shift provides a distinct spectroscopic fingerprint for 3-fluorobenzoate, enabling its specific identification and quantification even in the presence of its 2- and 4-fluoro isomers. [1]

Analytical Chemistry 19F NMR Spectroscopy Quality Control

3-Fluorobenzoate's Recalcitrance to Anaerobic Biodegradation Differentiates it for Environmental Fate and Biocatalytic Applications

Under denitrifying conditions, 3-fluorobenzoate exhibits a marked resistance to microbial degradation compared to its 2- and 4-fluoro isomers. This indicates a distinct metabolic pathway and environmental persistence profile. [1]

Environmental Science Bioremediation Biocatalysis

High-Impact Application Scenarios for 3-Fluorobenzoate (CAS 2365-28-8) in R&D and Production


Precision Medicinal Chemistry: Fine-Tuning Drug Acidity and Metabolic Stability

When a fluorinated aromatic ring is required to optimize a lead compound's pKa or modulate its glucuronidation and acyl migration potential, 3-fluorobenzoate offers an intermediate profile distinct from the 2- and 4-isomers. Its pKa of 3.86 [1] and its intermediate acyl migration rate [2] provide a predictable and specific handle for medicinal chemists seeking to balance solubility, permeability, and metabolic stability in new chemical entities. Replacing it with another isomer would shift these critical physicochemical and ADME parameters, potentially derailing the optimization effort.

Analytical Chemistry & Quality Control: Unambiguous Isomer Identification in Complex Matrices

For analytical chemists and QC laboratories, the distinct 19F NMR chemical shift of 3-fluorobenzoate (-118.0 ppm) [3] provides a robust method for confirming its identity and quantifying its concentration in reaction mixtures, final drug substances, or biological fluids, even when other fluorinated impurities or isomers are present. This specific fingerprint ensures process consistency and regulatory compliance, eliminating ambiguity that could arise from less discriminative techniques.

Environmental Fate and Biocatalysis Studies: A Model Substrate for Recalcitrance

Researchers in environmental microbiology and biocatalysis can utilize 3-fluorobenzoate as a model substrate to study the mechanisms of recalcitrance to anaerobic degradation [4]. Its unique stability under denitrifying conditions, in contrast to the readily degraded 2- and 4-isomers, makes it an ideal tool for investigating enzyme specificity, pathway bottlenecks, and the development of novel bioremediation strategies or biocatalytic routes to valuable fluorinated products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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